molecular formula C4H11ClN2O2S B2595248 N-Methylazetidine-3-sulfonamide;hydrochloride CAS No. 2411285-88-4

N-Methylazetidine-3-sulfonamide;hydrochloride

Cat. No.: B2595248
CAS No.: 2411285-88-4
M. Wt: 186.65
InChI Key: XXZYVWUBYWEWGI-UHFFFAOYSA-N
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Description

N-Methylazetidine-3-sulfonamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.66 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an azetidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylazetidine-3-sulfonamide;hydrochloride typically involves the reaction of azetidine with sulfonamide under controlled conditions. The process begins with the preparation of azetidine, which is then methylated to form N-methylazetidine. This intermediate is subsequently reacted with sulfonamide in the presence of a suitable catalyst to yield N-Methylazetidine-3-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

N-Methylazetidine-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylazetidine-3-sulfonamide;hydrochloride is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications .

Biological Activity

N-Methylazetidine-3-sulfonamide; hydrochloride is a sulfonamide compound notable for its unique azetidine structure, which enhances its biological activity compared to traditional sulfonamides. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-Methylazetidine-3-sulfonamide; hydrochloride features a sulfonamide group attached to an azetidine ring with a methyl substitution. This configuration improves its solubility and stability in aqueous solutions, making it suitable for various biological applications. The compound's molecular formula is C6H13N2O2SC_6H_{13}N_2O_2S with a molecular weight of approximately 163.0667 g/mol.

Target and Mode of Action

Sulfonamides, including N-Methylazetidine-3-sulfonamide, primarily exert their effects by inhibiting the synthesis of folic acid in bacteria. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis. By blocking the enzyme dihydropteroate synthetase, these compounds prevent bacterial DNA replication and growth, rendering them bacteriostatic rather than bactericidal .

Antimicrobial Activity

Research indicates that N-Methylazetidine-3-sulfonamide exhibits significant antimicrobial properties against both Gram-positive and certain Gram-negative bacteria. Its effectiveness can be attributed to its ability to inhibit bacterial growth by disrupting folate synthesis pathways .

Table 1: Antimicrobial Activity of N-Methylazetidine-3-sulfonamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Streptococcus pneumoniae16 µg/mLHigh

Anticancer Properties

Emerging studies suggest that N-Methylazetidine-3-sulfonamide may also possess anticancer properties. It has been shown to interact with various cellular pathways involved in tumor proliferation and survival. For instance, it has been investigated as a potential inhibitor of Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells .

Case Study: Inhibition of Tumor Growth

In preclinical models, N-Methylazetidine-3-sulfonamide demonstrated the ability to inhibit tumor growth in xenograft models of human cancers. In one study, treatment with the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Research Findings

Recent investigations into the pharmacological properties of N-Methylazetidine-3-sulfonamide have revealed several key findings:

  • Chemokine Receptor Interaction : The compound has been observed to modulate chemokine receptors involved in immune responses, suggesting potential applications in inflammatory diseases.
  • Polymerization Studies : Anionic ring-opening polymerization studies indicate that derivatives of this compound can be synthesized for use in advanced materials, showcasing its versatility beyond medicinal chemistry .
  • Toxicity Profile : While generally well-tolerated, studies have indicated that like other sulfonamides, it may have side effects related to hypersensitivity reactions or hematological toxicity, necessitating further investigation into its safety profile .

Properties

IUPAC Name

N-methylazetidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKKIMMVFGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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